

chemical structure and stereoisomers of alpha-terpineol

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Compound of Interest

Compound Name: *Alpha-Terpineol*

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An In-Depth Technical Guide to the Chemical Structure and Stereoisomers of **Alpha-Terpineol**

Abstract

Alpha-terpineol, a naturally occurring monoterpene tertiary alcohol, is a significant compound in the fields of chemical research, pharmacology, and the fragrance industry. Its pleasant lilac-like aroma has made it a staple in consumer products, but its true scientific interest lies in its stereochemistry and diverse biological activities. This guide provides a detailed exploration of the chemical structure of **alpha-terpineol** and a thorough analysis of its stereoisomers. It is intended for researchers, scientists, and drug development professionals, offering insights into the structural nuances that dictate its physicochemical properties and biological functions. The guide also presents a validated experimental protocol for the chiral separation of its enantiomers, a critical step for stereospecific research and development.

The Fundamental Architecture of Alpha-Terpineol

Alpha-terpineol is the most common and commercially significant isomer among the terpineols, which also include the beta, gamma, and 4-terpineol isomers.[1][2] It is a monoterpenoid, meaning its carbon skeleton is derived from two isoprene units, and it possesses a hydroxyl functional group, classifying it as an alcohol.[3][4] This structure is foundational to its physical properties and chemical reactivity.

Molecular Structure and Nomenclature

The molecular formula of **alpha-terpineol** is $C_{10}H_{18}O$.^{[5][6]} Its systematic IUPAC name is 2-(4-methylcyclohex-3-en-1-yl)propan-2-ol.^{[5][7]} The structure consists of a p-menthane skeleton, which is a cyclohexane ring substituted with a methyl group and an isopropyl group. Specifically, in **alpha-terpineol**, there is a double bond in the cyclohexene ring and a tertiary alcohol group attached to the isopropyl substituent.^{[4][8]}

Key Physicochemical Properties

The physical and chemical properties of **alpha-terpineol** are crucial for its handling, formulation, and application. The tertiary alcohol group and the cyclic structure influence its solubility, boiling point, and stability. A summary of its key properties is presented in Table 1.

Property	Value	Source(s)
Molecular Formula	$C_{10}H_{18}O$	[5][6]
Molar Mass	154.25 g/mol	[1][5]
IUPAC Name	2-(4-methylcyclohex-3-en-1-yl)propan-2-ol	[5][7]
CAS Number (Racemate)	98-55-5	[1][7]
Appearance	Colorless to pale yellow liquid	[3]
Odor	Floral, lilac-like	[4][9]
Boiling Point	~217–219 °C	[1]
Water Solubility	2.4 g/L	[1]

Stereoisomerism: The Chiral Nature of Alpha-Terpineol

The biological and pharmacological significance of many molecules is deeply rooted in their three-dimensional structure. **Alpha-terpineol** is a chiral molecule, existing as a pair of enantiomers due to the presence of an asymmetric carbon atom.

The Chiral Center

The source of chirality in the **alpha-terpineol** molecule is the carbon atom at position 1 of the cyclohexene ring (C1), which is bonded to four different substituent groups:

- A hydrogen atom.
- The $\text{C}(\text{CH}_3)=\text{CH}$ portion of the ring.
- The CH_2-CH_2 portion of the ring.
- The $\text{C}(\text{CH}_3)_2\text{OH}$ (hydroxyisopropyl) group.

This single chiral center means that **alpha-terpineol** exists as two non-superimposable mirror images, known as enantiomers.[\[10\]](#)

The (R) and (S) Enantiomers

The two enantiomers of **alpha-terpineol** are designated according to the Cahn-Ingold-Prelog (CIP) priority rules:

- (R)-(+)-**alpha-Terpineol** (CAS: 7785-53-7)[\[11\]](#)[\[12\]](#)
- (S)-(-)-**alpha-Terpineol** (CAS: 10482-56-1)[\[13\]](#)[\[14\]](#)

The (+) and (-) designations refer to their optical activity, indicating that they rotate plane-polarized light in opposite directions (dextrorotatory and levorotatory, respectively). While both enantiomers are found in nature, commercially available **alpha-terpineol** is often a racemic mixture, meaning it contains equal amounts of the (R) and (S) forms.[\[1\]](#)[\[15\]](#)

Figure 1: Enantiomers of alpha-Terpineol



Figure 2: Workflow for Chiral GC Analysis

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